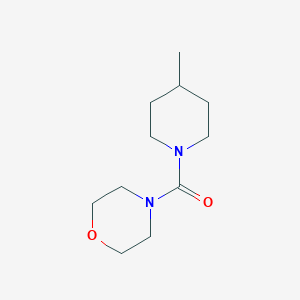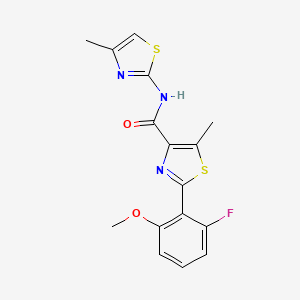![molecular formula C30H42N2O6 B11157147 N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide](/img/structure/B11157147.png)
N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-6-OXOHEXYL]-2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a decahydroisoquinoline moiety with a chromenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-6-OXOHEXYL]-2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANAMIDE typically involves multiple steps, including the preparation of intermediate compounds. Common synthetic routes may include:
Formation of the Decahydroisoquinoline Moiety: This step involves the hydrogenation of isoquinoline derivatives under high pressure and temperature conditions.
Attachment of the Hexyl Chain: The hexyl chain is introduced through alkylation reactions using appropriate alkyl halides and bases.
Coupling with the Chromenyl Group: The final step involves the coupling of the decahydroisoquinoline intermediate with the chromenyl derivative through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-6-OXOHEXYL]-2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydride, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[6-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-6-OXOHEXYL]-2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[6-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-6-OXOHEXYL]-2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[6-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-6-OXOHEXYL]-2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANAMIDE: shares structural similarities with other decahydroisoquinoline and chromenyl derivatives.
Decahydroisoquinoline Derivatives: These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Chromenyl Derivatives: Compounds containing the chromenyl group are widely studied for their antioxidant, anti-inflammatory, and anticancer properties.
Uniqueness
The uniqueness of N-[6-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-6-OXOHEXYL]-2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANAMIDE lies in its combined structural features, which may confer distinct chemical and biological properties. Its dual functionality as a decahydroisoquinoline and chromenyl derivative makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C30H42N2O6 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
N-[6-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-6-oxohexyl]-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanamide |
InChI |
InChI=1S/C30H42N2O6/c1-19-16-24(27-20(2)21(3)29(35)38-25(27)17-19)37-22(4)28(34)31-14-9-5-6-11-26(33)32-15-13-30(36)12-8-7-10-23(30)18-32/h16-17,22-23,36H,5-15,18H2,1-4H3,(H,31,34) |
InChI Key |
NECBSLOSHPMWGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)NCCCCCC(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11157073.png)
![7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11157088.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11157090.png)
![2-{[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid](/img/structure/B11157092.png)
![6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11157101.png)
![6-chloro-9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157103.png)


![2-chloro-N-[3-oxo-3-(pyridin-3-ylamino)propyl]benzamide](/img/structure/B11157109.png)


![5-[(2-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11157132.png)
![ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11157139.png)
